molecular formula C47H55N6O7P B15136976 N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite

Cat. No.: B15136976
M. Wt: 846.9 g/mol
InChI Key: KAPZLPKVFWYABS-PAFRUHHHSA-N
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Description

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite is a specialized phosphoramidite reagent used in solid-phase oligonucleotide synthesis. Its structure includes a morpholino backbone (replacing the traditional ribose/deoxyribose sugar), a 5-methylcytosine base protected by a benzoyl group at the N4 position, and a 4,4'-dimethoxytrityl (DMTr) group at the 5'-hydroxyl for temporary protection during synthesis . The 5-methyl modification on cytosine enhances base-pairing stability and mimics endogenous epigenetic methylation patterns, while the morpholino backbone confers nuclease resistance and neutral charge, improving target-binding specificity .

Properties

Molecular Formula

C47H55N6O7P

Molecular Weight

846.9 g/mol

IUPAC Name

N-[1-[(2R,6S)-4-[bis(4-methoxyphenyl)-phenylmethyl]-6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]morpholin-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C47H55N6O7P/c1-33(2)53(34(3)4)61(58-28-14-27-48)59-32-42-30-51(31-43(60-42)52-29-35(5)44(50-46(52)55)49-45(54)36-15-10-8-11-16-36)47(37-17-12-9-13-18-37,38-19-23-40(56-6)24-20-38)39-21-25-41(57-7)26-22-39/h8-13,15-26,29,33-34,42-43H,14,28,30-32H2,1-7H3,(H,49,50,54,55)/t42-,43+,61?/m0/s1

InChI Key

KAPZLPKVFWYABS-PAFRUHHHSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3CN(C[C@H](O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Preparation Methods

The synthesis of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite involves several stepsThe reaction conditions typically involve the use of organic solvents and reagents such as dimethoxytrityl chloride (DMTr-Cl) and benzoyl chloride (Bz-Cl) under controlled temperatures . Industrial production methods may involve scaling up these reactions while ensuring the purity and stability of the final product.

Chemical Reactions Analysis

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite undergoes various chemical reactions, including:

Scientific Research Applications

N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite is a phosphoramidite used in the synthesis of oligonucleotides . Oligonucleotides play a crucial role in modulating gene expression, particularly in the context of small non-coding RNAs, offering potential therapeutic applications .

Scientific Research Applications

Modulation of Small Non-Coding RNAs:

  • Gene Expression Regulation : Oligomeric compounds, including those synthesized using this compound, can modulate gene expression by targeting small non-coding RNAs . This modulation can occur through various mechanisms, including RNA interference, antisense mechanisms, and steric interference .
  • Therapeutic Applications : The ability to regulate gene expression via small non-coding RNAs makes these compounds attractive for treating diseases and infections caused by pathogens like bacteria, viruses, and prions . Modified miRNAs or miRNA mimics can increase or decrease gene expression or activity, offering potential therapeutic benefits .
  • Targeting Human Dicer : Oligomeric compounds can target nucleic acids encoding human Dicer, an enzyme involved in processing small non-coding RNAs . By modulating Dicer levels and function, these compounds can influence the levels of small non-coding RNAs .

Oligonucleotide Synthesis:

  • Building Block : this compound serves as a building block in synthesizing oligonucleotides, which are short sequences of DNA or RNA . These synthetic oligonucleotides can be designed to hybridize with specific RNA targets, enabling precise control over gene expression .

Phenolic-Enabled Nanotechnology (PEN):

  • Particle Engineering : Phenolic compounds are used in nanotechnology for particle engineering, which can be relevant in the context of drug delivery and bioimaging . While N4-Benzoyl-N-DMTr-morpholino-5'-methylcytosine-5'-O-phosphoramidite is not directly a phenolic compound, the principles of phenolic-enabled nanotechnology could potentially be applied in conjunction with oligonucleotides for advanced biomedical applications .

Non-canonical Amino Acids (ncAAs) in Vaccine Development:

  • Breaking Immunological Tolerance : Research has demonstrated that incorporating immunogenic non-canonical amino acids (ncAAs) into proteins can break the immunological tolerance of self-proteins and evoke an immune response in animal models .
  • Generating Therapeutic Vaccines: Site-specific incorporation of immunogenic ncAAs and certain natural post-translational modifications (PTMs) could break the immunological tolerance of self-proteins and produce therapeutic vaccines .
  • Live-Attenuated Vaccines: ncAA-mediated genetic switches have been used to develop live-attenuated HIV-1 vaccines and influenza A virus vaccines that elicit robust protective immune responses in animal models .

Mechanism of Action

The mechanism of action of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5’-O-phosphoramidite involves its incorporation into oligonucleotides during synthesis. The compound acts as a building block, allowing for the creation of modified nucleic acids with enhanced stability and binding affinity. The molecular targets and pathways involved include the DNA/RNA synthesis pathways, where the modified oligonucleotides can interact with specific nucleic acid sequences .

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphoramidites

Structural and Functional Differences

The table below compares key features of the target compound with analogous phosphoramidites:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Modifications Primary Applications References
N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite [2304678-30-4] C46H53N6O7P 832.92 Morpholino backbone, 5-methylcytosine, DMTr protection Gene silencing, antisense oligonucleotides
N4-Benzoyl-5-bromo-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite 81246-78-8 C43H49N3O8Si 763.95 5-bromo substitution, 2'-deoxyribose Modified DNA/RNA for cancer and viral therapies
N4-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)cytidine 3'-CE phosphoramidite 741725-57-5 C39H39N3O8 677.76 2'-O-MOE, DMTr protection Diagnostic tests, targeted therapies (e.g., antiviral)
N4-Benzoyl-5'-O-DMT-2'-O-methylcytidine 3'-CE phosphoramidite 163759-94-2 C46H54N5O8P 835.93 2'-O-methyl, DMTr protection Antisense oligonucleotides, RNAi applications
N4-Benzoyl-5'-O-tert-butyldimethylsilyl-2'-deoxycytidine 3'-CE phosphoramidite 51549-36-1 C22H31N3O5Si 445.58 tert-butyldimethylsilyl protection Gene therapy, diagnostic probes

Key Comparative Insights

Backbone Modifications
  • Morpholino Backbone (Target Compound): Unlike ribose-based analogs, the morpholino backbone eliminates the negative charge, reducing non-specific binding to proteins and enhancing cellular uptake . This contrasts with 2'-O-MOE or 2'-O-methyl modifications (CAS 741725-57-5, 163759-94-2), which retain the sugar-phosphate backbone but improve RNA affinity and nuclease resistance .
  • 5-Methylcytosine vs. In contrast, 5-bromo substitution (CAS 81246-78-8) introduces a bulky halogen for crosslinking or structural studies .
Protection and Stability
  • DMTr vs. tert-Butyldimethylsilyl : The DMTr group in the target compound allows for controlled deprotection during synthesis, whereas the tert-butyldimethylsilyl group (CAS 51549-36-1) offers orthogonal protection for sensitive intermediates .
  • Storage Conditions : The target compound requires storage below -15°C to maintain stability , while 2'-O-MOE derivatives (CAS 741725-57-5) are typically stable at ambient temperatures for short-term use .

Q & A

Q. What is the role of N4-Benzoyl-N-DMTr-morpholino-5-methylcytosine-5'-O-phosphoramidite in oligonucleotide synthesis?

This phosphoramidite is a critical building block for solid-phase oligonucleotide synthesis. The 5'-O-DMTr (4,4'-dimethoxytrityl) group protects the 5'-hydroxyl during chain elongation, while the N4-benzoyl group stabilizes the cytosine base against side reactions during deprotection. The morpholino backbone replaces the traditional ribose/deoxyribose sugar, enhancing nuclease resistance and improving binding affinity to complementary RNA/DNA strands. After each coupling cycle, the 5'-DMTr group is selectively removed under acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) to enable subsequent nucleotide additions .

Q. How do the benzoyl and DMTr groups influence the stability and reactivity of this phosphoramidite?

The N4-benzoyl group protects the exocyclic amine of cytosine from undesired alkylation or oxidation during synthesis. The DMTr group at the 5'-position prevents premature chain termination by blocking the 5'-hydroxyl until deprotection. Stability studies show that the DMTr group is stable under basic conditions (e.g., during capping with acetic anhydride) but labile in mild acids. The benzoyl group requires stronger basic conditions (e.g., concentrated ammonium hydroxide at 55°C for 12–16 hours) for cleavage post-synthesis .

Q. What are the recommended storage and handling protocols for this compound?

Store the phosphoramidite at –20°C in anhydrous acetonitrile or dichloromethane to prevent hydrolysis of the reactive phosphoramidite moiety. Prior to use, dry the reagent over molecular sieves (3 Å) and ensure coupling reactions are performed under inert gas (argon/nitrogen) to avoid oxidation. Handling in a glovebox or sealed synthesizer is recommended for high-purity applications .

Advanced Research Questions

Q. How can coupling efficiency be optimized when using this phosphoramidite in automated synthesizers?

Coupling efficiency (>99% per step) is critical for synthesizing long oligonucleotides. Key parameters include:

  • Activator concentration : Use 0.25–0.5 M 5-ethylthio-1H-tetrazole (ETT) or 4,5-dicyanoimidazole (DCI) in acetonitrile to enhance nucleophilic attack on the phosphoramidite.
  • Coupling time : Extend to 3–5 minutes for sterically hindered morpholino derivatives.
  • Capping protocol : Apply acetic anhydride/1-methylimidazole in tetrahydrofuran (1:1 v/v) immediately after coupling to terminate unreacted 5'-OH groups.
    Monitor stepwise yields via trityl cation release assays (UV quantification at 498 nm) .

Q. How does the 5-methylcytosine modification impact epigenetic studies using oligonucleotides synthesized with this phosphoramidite?

The 5-methyl group mimics endogenous DNA methylation patterns, enabling studies on gene silencing and chromatin remodeling. Post-synthesis, bisulfite sequencing (conversion of unmethylated cytosine to uracil, while 5-methylcytosine remains intact) can validate methylation status. Comparative analyses using Tet dioxygenase-treated oligonucleotides (oxidizing 5mC to 5-carboxylcytosine) further clarify methylation-dependent protein interactions .

Q. What methodologies are available for introducing site-specific modifications (e.g., fluorescent probes) into oligonucleotides using this phosphoramidite?

After deprotection of the 5'-OH group, the morpholino backbone allows for selective labeling:

  • Fluorescent tagging : React the free 5'-OH with NHS ester dyes (e.g., Cy3, Cy5) in DMF/pH 8.5 buffer.
  • Biotinylation : Use phosphoramidite derivatives with terminal alkyne groups for click chemistry (CuAAC) with biotin-azide.
    Purify labeled oligonucleotides via reverse-phase HPLC (C18 column, 0.1 M TEAA/acetonitrile gradient) .

Q. How can researchers troubleshoot low yields or truncated sequences during synthesis?

Common issues and solutions:

  • Incomplete DMTr removal : Verify acidic deprotection conditions (fresh TCA/dichloromethane).
  • Phosphoramidite degradation : Test reagent purity via ³¹P NMR (δ ~149 ppm for active phosphoramidites).
  • Capping failures : Replace expired capping reagents and ensure anhydrous conditions.
    Use MALDI-TOF mass spectrometry to identify truncated sequences and adjust coupling cycles .

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